molecular formula C18H35ClO8 B8089510 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid

24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid

Cat. No.: B8089510
M. Wt: 414.9 g/mol
InChI Key: OFDMELCRHFYNRK-UHFFFAOYSA-N
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Description

24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a complex organic compound characterized by its long chain of carbon atoms and multiple oxygen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid typically involves multi-step organic reactions. One common approach is the stepwise chlorination and oxidation of a long-chain hydrocarbon precursor. The reaction conditions often require the use of strong oxidizing agents and chlorinating agents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and advanced purification techniques helps in achieving the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Chlorinating agents such as thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study lipid metabolism and membrane dynamics. Its ability to interact with biological membranes can provide insights into cellular processes.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's properties may be harnessed to create drugs that target specific biological pathways or diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid

  • 24-Bromo-3,6,9,12,15,18-hexaoxatetracosanoic acid

  • 24-Iodo-3,6,9,12,15,18-hexaoxatetracosanoic acid

Uniqueness: this compound stands out due to its specific chlorine content and the resulting chemical properties. This distinguishes it from its bromo- and iodo- counterparts, which have different reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO8/c19-5-3-1-2-4-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18(20)21/h1-17H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDMELCRHFYNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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